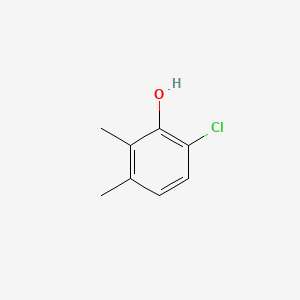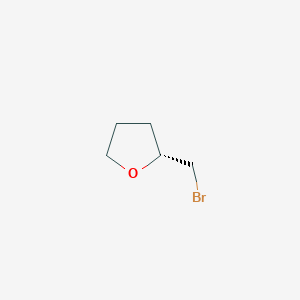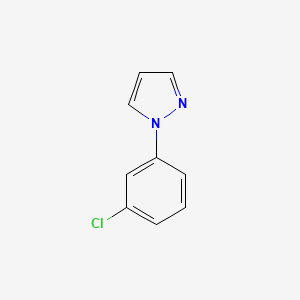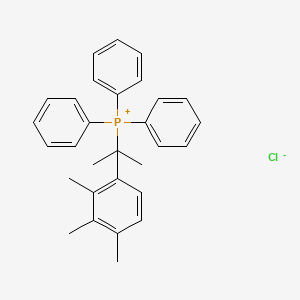
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride
Übersicht
Beschreibung
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride is an organophosphorus compound with the molecular formula C30H32ClP and a molecular weight of 459 g/mol. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 2-(2,3,4-trimethylphenyl)propan-2-yl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is often heated to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving phosphonium-based compounds due to their ability to interact with biological membranes.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride involves its interaction with molecular targets through the phosphonium ion. The positively charged phosphorus atom can interact with negatively charged sites on biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the alkyl substituent.
Tetraphenylphosphonium chloride: Another phosphonium salt with four phenyl groups attached to the phosphorus atom.
Tributylphosphine: A phosphine compound with three butyl groups attached to the phosphorus atom.
Uniqueness
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride is unique due to the presence of the 2-(2,3,4-trimethylphenyl)propan-2-yl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
triphenyl-[2-(2,3,4-trimethylphenyl)propan-2-yl]phosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P.ClH/c1-23-21-22-29(25(3)24(23)2)30(4,5)31(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28;/h6-22H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJKAOJIPONPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



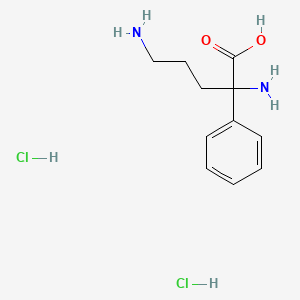
![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)

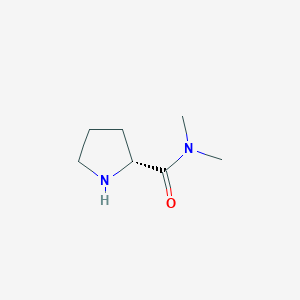

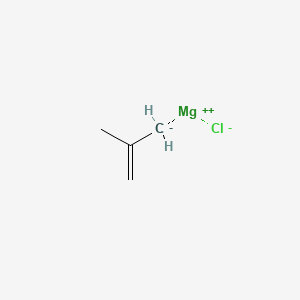

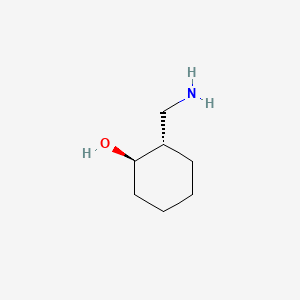
![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)
